2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Overview
Description
2-Azabicyclo[211]hexane-1-carboxylic acid is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom
Mechanism of Action
Target of Action
The primary targets of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid are currently unknown. This compound is a relatively new and underexplored molecule
Mode of Action
The mode of action of 2-Azabicyclo[21It’s known that the compound can be readily derivatized with numerous transformations , suggesting that it may interact with its targets in a variety of ways.
Pharmacokinetics
It has a molecular weight of 127.141, a density of 1.4±0.1 g/cm3, and a boiling point of 266.6±23.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Biochemical Analysis
Biochemical Properties
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid plays a significant role in biochemical reactions due to its structural properties. It interacts with enzymes, proteins, and other biomolecules, often acting as a substrate or inhibitor. For instance, its interaction with enzymes such as proteases can lead to the inhibition of enzymatic activity, which is crucial in regulating various biochemical pathways. The rigid structure of this compound allows it to fit into specific enzyme active sites, thereby modulating their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound can impact cell signaling by interacting with receptors on the cell surface, thereby modulating downstream signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with proteases can result in the inhibition of proteolytic activity, which is essential for controlling protein degradation and turnover. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of metabolic pathways. At high doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic homeostasis. For example, its interaction with key metabolic enzymes can lead to changes in the production and utilization of energy substrates, impacting cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles can modulate local biochemical processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological effects. For instance, the presence of this compound in the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions. This method leverages a polar-radical-polar relay strategy, which includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines. These intermediates then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts
Comparison with Similar Compounds
- 3-Azabicyclo[2.1.1]hexane-4-carboxylic acid
- 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
- 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Comparison: 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of a carboxylic acid functional group. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be advantageous in synthetic and medicinal chemistry .
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)3-7-6/h4,7H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFXAFXZZYFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223747 | |
Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73550-56-8 | |
Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50223747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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